molecular formula C11H11FO B8536893 1-Fluoro-4-(4-pentynyloxy) benzene

1-Fluoro-4-(4-pentynyloxy) benzene

Cat. No.: B8536893
M. Wt: 178.20 g/mol
InChI Key: JUNZQSXFCHZOMG-UHFFFAOYSA-N
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Description

1-Fluoro-4-(4-pentynyloxy) benzene is a useful research compound. Its molecular formula is C11H11FO and its molecular weight is 178.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11FO

Molecular Weight

178.20 g/mol

IUPAC Name

1-fluoro-4-pent-4-ynoxybenzene

InChI

InChI=1S/C11H11FO/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h1,5-8H,3-4,9H2

InChI Key

JUNZQSXFCHZOMG-UHFFFAOYSA-N

Canonical SMILES

C#CCCCOC1=CC=C(C=C1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 960 mg (40 mmol) of sodium hydride in 50 mL of dimethyl sulfoxide is added 4.48 g (40 mmol) of 4-fluorophenol. The mixture is stirred until hydrogen evolution has ceased and then 4.10 g (40 mmol, 4.24 mL) of 5-chloro-1-pentyne is added. The mixture is heated to 65° C. for 1 hour, is diluted with water and is extracted with hexane. The hexane extract is washed with 2.5M aqueous sodium hydroxide and saturated brine and is dried over magnesium sulfate. The dried solution is filtered and rotoevaporated to give 7.1 g (99%) of title compound. IR: (film) 3310, 1508 cm-1 ; 1H NMR (CDCl3): δ1.97 (1H, t, J=3 Hz), 1.99 (2H, p, J=6 Hz), 2.40 (2H, dt, J=3, 7 Hz), 4.03 (2H, t, J=6 Hz), 6.84 (2H, m) and 6.96 (2H, t, J=8 Hz).
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.48 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.24 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
99%

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